5-Methoxy Clofentezine

Description

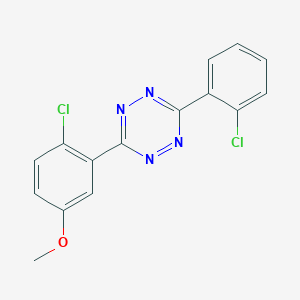

Structure

3D Structure

Properties

Molecular Formula |

C15H10Cl2N4O |

|---|---|

Molecular Weight |

333.2 g/mol |

IUPAC Name |

3-(2-chloro-5-methoxyphenyl)-6-(2-chlorophenyl)-1,2,4,5-tetrazine |

InChI |

InChI=1S/C15H10Cl2N4O/c1-22-9-6-7-13(17)11(8-9)15-20-18-14(19-21-15)10-4-2-3-5-12(10)16/h2-8H,1H3 |

InChI Key |

HTWMUMNQKXXJQM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C2=NN=C(N=N2)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Approaches to 5-Methoxy Clofentezine (B1669202) Synthesis

The creation of 5-Methoxy Clofentezine involves specific chemical reactions to build its molecular structure.

Classical Organic Synthesis Routes

A disclosed synthesis method for a related compound, 5-methoxy-2-tetralone, starts with 3-methoxyphenylacetic acid, which is reacted with thionyl chloride in the presence of a catalyst to form 3-methoxyphenylacetyl chloride. patsnap.com This intermediate is then reacted with ethylene (B1197577) to yield the final product. patsnap.com This route highlights a common strategy of building a complex molecule from simpler, commercially available starting materials.

Advanced Synthetic Route Optimization

To address the shortcomings of classical methods, cleaner production processes for clofentezine have been developed. One key improvement involves the use of a catalyst during the chlorination step, which significantly reduces the amount of chlorine required and minimizes tail gas emissions. google.com Another advancement is the use of air as the oxidant in the final oxidation stage, a more environmentally benign approach that avoids the discharge of nitric oxide and inorganic salts. google.com These optimizations not only enhance the economic viability of the synthesis by improving the profit margin but also reduce the environmental impact of the production process. google.com

Derivatization Strategies for Analog Development

Creating derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with potentially enhanced properties.

Regioselective Introduction of Methoxy (B1213986) Groups and Other Substituents

The synthesis of analogs with methoxy groups at specific positions is a key strategy in medicinal and agricultural chemistry. For instance, the synthesis of N-acetyl-5-methoxy tryptamine (B22526) involves the acetylation of 5-hydroxytryptamine hydrochloride, followed by a methylation step using dimethyl sulfate (B86663) to introduce the methoxy group at the desired position. google.com This highlights a general principle where a functional group is first installed and then modified to achieve the final structure. The synthesis of 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and its N-ethyl analog further illustrates the creation of derivatives by modifying substituents on the core structure. researchgate.net Such analogs are crucial for studying how small structural changes affect the compound's biological activity. researchgate.net

Radiosynthesis and Isotopic Labeling for Mechanistic Investigations

Radiolabeling is an indispensable tool for studying the mechanisms of action of chemical compounds. Isotopic labeling, which involves replacing an atom in a molecule with one of its isotopes, allows researchers to trace the compound's fate in biological systems. iaea.org For example, the radiosynthesis of [18F]-flumazenil using an isotopic exchange approach provides a method to produce a radiotracer for imaging studies. nih.gov This technique often involves optimizing reaction conditions such as temperature and purification methods (e.g., HPLC or cartridge-based purification) to achieve good radiochemical yield and purity. nih.govnih.gov The development of efficient radiosynthesis methods, like the one-step labeling and rapid deprotection for [18F]fluoromisonidazole, is crucial for making these techniques more accessible for research. nih.gov

Development of Analytical Methods for Synthetic Product Characterization

The characterization of newly synthesized compounds is essential to confirm their identity and purity. A variety of analytical techniques are employed for this purpose. For clofentezine, method-performance studies have been conducted to validate analytical methods for its detection in various matrices. nih.gov These studies establish key performance indicators such as recovery rates, repeatability, reproducibility, and detection limits. nih.gov

Common analytical techniques used for the characterization of related compounds include:

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of compounds like this compound, which has a reported purity of 97.8% by HPLC. esschemco.com

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC/MS), it provides information about the mass and fragmentation pattern of a molecule, aiding in its identification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of a compound. researchgate.net

Infrared (IR) Spectroscopy: Used to identify the functional groups present in a molecule. researchgate.net

The table below summarizes some of the analytical data available for clofentezine and its derivatives.

| Compound | Analytical Technique | Key Findings |

| This compound | HPLC | Purity: 97.8% esschemco.com |

| Clofentezine | Method-performance studies | Mean recovery: 78.4-85.2%; Repeatability RSD: 2.2-4.6%; Reproducibility RSD: 4.8-10.3%; Detection limits: 0.005-0.01 µg/g nih.gov |

| 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) | GC/MS, NMR, IR | Structural elucidation and comparison with its N-ethyl analog researchgate.net |

| [18F]-Flumazenil | HPLC | Radiochemical purity: 96.5 ± 1.8% (cartridge purification), 97.3 ± 1.4% (HPLC purification) nih.gov |

Elucidation of Biological Mechanism of Action Moa

Investigation of Molecular Target Interactions

The molecular basis for the acaricidal activity of clofentezine (B1669202), and by extension 5-Methoxy Clofentezine, lies in its specific interaction with key enzymes essential for mite survival and development.

Chitin (B13524) Synthesis Inhibition Pathways and Related Enzyme Systems

The primary and most well-documented mechanism of action for clofentezine is the inhibition of chitin synthesis. nih.govugent.beresearchgate.netresearchgate.net Research has pinpointed chitin synthase 1 (CHS1) as the specific molecular target. nih.govugent.beresearchgate.net CHS1 is a crucial enzyme responsible for the polymerization of N-acetylglucosamine to form chitin, a fundamental structural component of the arthropod cuticle. researchgate.netnih.gov

Clofentezine, along with other mite growth inhibitors like hexythiazox (B1673234) and etoxazole, is understood to disrupt the function of CHS1. nih.govugent.beresearchgate.net Studies on the two-spotted spider mite, Tetranychus urticae, have shown that resistance to clofentezine is linked to mutations in the CHS1 gene, providing strong evidence for it being the direct target. researchgate.net The inhibition of CHS1 disrupts the normal molting process, leading to a failure to form a new, functional exoskeleton, which is lethal for the developing mite. nih.govresearchgate.net Some research suggests that certain chitin synthesis inhibitors may interfere with the translocation of the growing chitin chain across the cell membrane rather than directly inhibiting the enzymatic catalysis, hinting at a potential allosteric mechanism of action. nih.gov

Exploration of Other Potential Molecular Targets

While chitin synthase inhibition is the primary mechanism, scientific investigations have explored other potential molecular interactions for clofentezine.

Ryanodine (B192298) Receptor, GABA-gated chloride channel, and TRPV channels: At present, there is a lack of scientific literature directly linking this compound or its parent compound, clofentezine, to interactions with the ryanodine receptor, GABA-gated chloride channels, or Transient Receptor Potential Vanilloid (TRPV) channels in target organisms. While these receptors are known targets for other classes of insecticides researchgate.netcapes.gov.brnih.govnih.govresearchgate.netresearchgate.netplos.org, no such activity has been documented for clofentezine.

Cellular and Subcellular Modulatory Effects

The molecular interactions of this compound translate into significant disruptive effects at the cellular and subcellular levels, primarily impacting processes essential for growth and development.

Impact on Cell Growth and Differentiation Processes

The inhibition of chitin synthesis directly impacts cell growth and differentiation, particularly in the epidermal cells responsible for cuticle formation. By disrupting the production of a key structural component, the compound interferes with the normal cell cycle and differentiation pathways associated with molting. This leads to abnormalities in the newly forming cuticle, rendering it weak and unable to support the mite's body or withstand the pressures of ecdysis. The effects of mite infestation itself on plant cell growth have been documented, showing that feeding can alter plant nutrient levels and growth parameters. inrae.fr

Effects on Embryonic and Larval Development in Target Organisms

The most pronounced and economically important effect of clofentezine is on the embryonic and early larval stages of mites, acting primarily as an ovicide with some residual activity on newly hatched larvae. inchem.org Exposure to clofentezine during embryonic development leads to a failure in hatching or the emergence of non-viable larvae. nih.gov

Sublethal concentrations of clofentezine have been shown to significantly impact the life-table parameters of surviving mites. For instance, in Tetranychus urticae, treatment at various developmental stages resulted in decreased longevity and fertility of female survivors. nih.gov Similarly, in the hawthorn spider mite, Tetranychus viennensis, clofentezine treatment delayed juvenile development and reduced the net reproduction rate in a concentration-dependent manner. nih.gov

**Table 1: Effect of Clofentezine on Life-Table Parameters of *Tetranychus urticae***

| Developmental Stage Treated | Net Reproductive Rate (R₀) relative to control | Intrinsic Rate of Increase (rⱼ) |

|---|---|---|

| 'Late' Eggs (72-96h old) | 2.6 times lower | 0.242 (Control: 0.285) |

| Larvae | 2.6 times lower | 0.215 (Control: 0.285) |

| Protonymphs | 3.9 times lower | 0.178 (Control: 0.247) |

| Deutonymphs | 6.0 times lower | 0.146 (Control: 0.247) |

Data sourced from a study investigating the sublethal effects of clofentezine on T. urticae. nih.gov

Table 2: Impact of Clofentezine on Hawthorn Spider Mite (Tetranychus viennensis) Development

| Clofentezine Concentration | Effect on Juvenile Development | Net Reproduction Rate (R₀) | Egg Hatchability (after 3 generations) |

|---|---|---|---|

| LC₁₀ | Delayed | Reduced | Not specified |

| LC₂₅ | Delayed | Reduced | Not specified |

| LC₅₀ | Significantly Delayed | Significantly Reduced | 51% (Control: 83%) |

Data derived from a study on the sublethal effects of clofentezine on T. viennensis. nih.gov

Receptor Binding and Allosteric Modulation Studies

The identification of chitin synthase 1 as the primary target of clofentezine implies a direct binding interaction. nih.govugent.beresearchgate.net While the precise binding site on the CHS1 enzyme has not been fully elucidated for clofentezine, the fact that resistance is conferred by a specific mutation suggests a targeted interaction. researchgate.net The concept of allosteric modulation, where a compound binds to a site other than the active site to alter enzyme activity, is relevant to the discussion of chitin synthesis inhibitors. Some studies on other CHS inhibitors have suggested that they may not directly block the catalytic site but rather interfere with the translocation of the chitin polymer, which is indicative of an allosteric mechanism. nih.gov However, specific receptor binding assays and definitive studies confirming an allosteric mode of action for this compound or clofentezine on CHS1 are not extensively detailed in the current body of research.

Structure Activity Relationship Sar Analysis of 5 Methoxy Clofentezine and Analogs

Positional Isomerism and Methoxy (B1213986) Group Contributions to Biological Activity

The placement of a methoxy (-OCH3) group on the phenyl rings of clofentezine (B1669202) can significantly alter its biological activity. While specific experimental data on the acaricidal efficacy of 5-Methoxy Clofentezine against various mite species remains limited in publicly available literature, the principles of medicinal chemistry and SAR studies of related compounds offer valuable insights. The methoxy group is known to influence a molecule's lipophilicity, electronic properties, and metabolic stability, all of which are critical determinants of its biological function.

Impact of Structural Modifications on Target Affinity and Selectivity

Structural modifications are a cornerstone of drug and pesticide discovery, aiming to enhance affinity for the intended target while minimizing off-target effects. The primary target of clofentezine has been identified as the enzyme chitin (B13524) synthase 1 (CHS1) in mites, an essential enzyme in the formation of the exoskeleton. nih.gov The introduction of a 5-methoxy group would modify the steric and electronic profile of the phenyl rings that are crucial for binding to CHS1.

The increased bulk of the methoxy group at the 5-position could lead to several outcomes:

Reduced Affinity: Conversely, the methoxy group could introduce steric clashes with amino acid residues in the binding pocket, leading to a decrease in affinity.

Altered Selectivity: The modification could potentially alter the selectivity of the compound for mite CHS1 over the analogous enzyme in non-target organisms, which could have implications for the compound's safety profile.

Further empirical testing is necessary to elucidate the precise impact of the 5-methoxy substitution on target affinity and selectivity.

Computational Chemistry and In Silico Approaches to SAR Analysis

In the absence of extensive experimental data, computational chemistry provides powerful tools to predict and analyze the SAR of this compound. These in silico methods can offer a rational basis for prioritizing the synthesis and testing of novel analogs.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would involve placing the molecule into the three-dimensional structure of the mite chitin synthase 1 (CHS1) active site.

Such studies could reveal:

Binding Pose: The most likely orientation of this compound within the active site.

Key Interactions: The specific amino acid residues that interact with the methoxy group and other parts of the molecule. This could include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Binding Energy: A calculated score that estimates the strength of the interaction. By comparing the binding energy of this compound with that of clofentezine and other isomers, researchers can predict their relative potencies.

While specific docking studies for this compound are not yet published, the methodology has been widely applied to other enzyme inhibitors to guide drug discovery.

Ligand-Based Pharmacophore Modeling

Pharmacophore modeling is another valuable in silico technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for clofentezine and its active analogs would typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

By generating a pharmacophore model based on known active tetrazine acaricides, researchers could virtually screen for new, potentially active compounds. The model could also be used to assess how well this compound fits the required spatial arrangement of features for potent acaricidal activity. A good fit would suggest a higher probability of being active.

Comparative SAR with Other Acaricides and Related Chemical Classes

The SAR of this compound can be further understood by comparing it with other acaricides, particularly those within the tetrazine class and those with known interactions with CHS1.

Clofentezine belongs to a class of chemicals known as mite growth inhibitors. Another important member of this class is diflovidazin, which is also a tetrazine derivative. Comparative analysis of the structural differences between these compounds and their corresponding activities can highlight key structural motifs required for efficacy.

Furthermore, cross-resistance has been observed between clofentezine, hexythiazox (B1673234), and etoxazole, all of which target CHS1. nih.gov Analyzing the SAR across these different chemical scaffolds provides a broader understanding of the structural requirements for inhibiting this crucial enzyme. For instance, the presence and position of specific substituents on the aromatic rings of these molecules are known to be critical for their activity. The introduction of a methoxy group in clofentezine represents a specific modification within this broader context, and its effect can be hypothesized based on the established SAR of these related compounds.

Environmental Fate and Biotransformation Pathways

Hydrolytic Degradation Pathways

Hydrolysis is a key chemical process that can lead to the degradation of pesticides in aqueous environments. The rate of this reaction is often dependent on the pH of the water.

Studies have shown that clofentezine (B1669202) is relatively stable in acidic conditions. In contrast, its degradation is rapid in neutral and even more so in alkaline solutions. The persistence of clofentezine in water at varying pH levels highlights that it is most stable in acidic water and least stable in alkaline water.

The table below, derived from studies on clofentezine, illustrates the degradation half-life at different pH levels.

Table 1: pH-Dependent Hydrolysis Kinetics of Clofentezine

| pH | Half-Life (Days) |

| 4.0 | 49.3 - 60.2 |

| 7.0 | 10.4 - 11.5 |

| 9.2 | 0.5 - 2.7 |

This data pertains to the parent compound, clofentezine.

The hydrolysis of clofentezine results in the formation of several degradation products. Under neutral and alkaline conditions, clofentezine hydrolyzes to form 2-chlorobenzoic acid (2-chlorobenzylidene)hydrazide, which can then further hydrolyze to 2-chlorobenzonitrile (B47944) and 2-chlorobenzamide. These latter two compounds are reported to be stable against further hydrolysis.

Under simulated processing conditions at elevated temperatures, the degradation of clofentezine also yields these products. At pH 5 and 100°C, the primary product is 2-chlorobenzoic (2-chlorobenzylidene)hydrazide. At pH 6 and 120°C, clofentezine degrades completely into 2-chlorobenzoic (2-chlorobenzylidene)hydrazide, 2-chlorobenzonitrile, and 2-chlorobenzamide.

The identified hydrolysis products of clofentezine are listed in the table below.

Table 2: Identified Hydrolysis Products of Clofentezine

| Product Name | Conditions of Formation |

| 2-chlorobenzoic (2-chlorobenzylidene)hydrazide | Neutral, alkaline, and elevated temperature conditions |

| 2-chlorobenzonitrile | Neutral, alkaline, and elevated temperature conditions |

| 2-chlorobenzamide | Neutral, alkaline, and elevated temperature conditions |

This data pertains to the parent compound, clofentezine.

Photolytic Degradation Mechanisms

Photolysis, or degradation by light, is another significant pathway for the transformation of pesticides in the environment. This process can be influenced by the light conditions and the presence of other substances in the water.

Specific data on the aqueous photodegradation kinetics of 5-Methoxy Clofentezine is not available in the reviewed literature. For pesticides in general, photolytic degradation rates can vary significantly based on the light source and intensity. Studies on other pesticides have shown that degradation often follows pseudo-first-order kinetics. The presence of substances like humic acids can sometimes accelerate photolysis through photosensitization, while other ions might inhibit the process. nih.gov

Detailed information on the specific photodegradation products of this compound is not documented in the available research. General photolytic degradation pathways for complex organic molecules can involve cleavage of bonds, loss of functional groups, and ring opening. nih.gov For other pesticides, techniques like gas chromatography/mass spectrometry have been used to identify various degradation species that form under UV irradiation. nih.gov

Microbial and Enzymatic Biotransformation in Environmental Matrices

The transformation of pesticides by microorganisms and their enzymes is a crucial aspect of their environmental fate and can lead to their detoxification and mineralization.

Information regarding the specific microbial and enzymatic biotransformation of this compound is not found in the available scientific literature. However, microorganisms are known to adapt and metabolize xenobiotic compounds. mdpi.com The structure of a pesticide is a key factor influencing its susceptibility to microbial degradation. nih.gov For instance, some fungi have been shown to biotransform methoxy-derivatives of other compounds through processes like hydroxylation, demethylation, and glycosylation. This suggests that if microorganisms capable of metabolizing this compound exist, they might employ similar enzymatic pathways.

Compound Names Mentioned in this Article

Soil Metabolism and Mineralization Studies

The persistence and degradation of the parent compound, clofentezine, have been investigated in various soil types under different conditions. In laboratory incubations conducted in the dark under aerobic conditions, clofentezine demonstrates moderate to high persistence. nih.gov The rate of degradation can vary depending on soil characteristics and temperature. For example, in one study, the half-life of clofentezine in soil was found to be between 4 and 12 weeks. epa.gov

Studies have been conducted using different soil types to understand the degradation process. For instance, metabolism studies have utilized clay loam, loamy sand, and sandy loam soils to assess the rate of breakdown. fao.orgepa.gov In aerobic soil metabolism studies, the primary route of degradation involves the formation of various metabolites, with mineralization to carbon dioxide (CO₂) also occurring.

Under anaerobic conditions, clofentezine shows medium persistence, and notably, different metabolic pathways are observed compared to aerobic conditions. nih.gov Photolysis studies on soil surfaces indicate that clofentezine degrades more rapidly in the presence of light compared to dark conditions, forming a distinct major metabolite. nih.gov

Table 1: Soil Metabolism of Clofentezine

| Condition | Persistence | Half-life (t½) | Key Findings |

|---|---|---|---|

| Aerobic (Dark) | Moderate to High | 4-12 weeks epa.gov | Formation of major metabolites AE C593600 and 2-CBA. nih.gov |

| Anaerobic | Medium | Not specified | Different metabolic pathway than aerobic; AE C593600 not formed. nih.gov |

| Soil Photolysis | Faster than dark | < 31 days | Major metabolite 2-CBN formed. nih.govepa.gov |

Identification of Microbial Metabolites and Formation of Bound Residues

The biotransformation of clofentezine in soil results in the formation of several microbial metabolites. Under aerobic conditions, the major metabolites identified (representing >10% of the applied radioactivity) are AE C593600 and 2-chlorobenzoic acid (2-CBA). nih.gov Another significant metabolite, 1,2-DCBH, has also been identified. nih.gov In contrast, under soil photolysis conditions, the major metabolite formed is 2-chlorobenzonitrile (2-CBN). nih.gov

The persistence of these metabolites varies. AE C593600 and 2-CBA generally show low to very low persistence, while 1,2-DCBH exhibits low to moderate persistence. nih.gov The metabolite 2-CBN demonstrates very low persistence in subsequent aerobic dark incubations. nih.gov

A significant portion of the parent compound and its metabolites can become incorporated into the soil matrix as bound residues, which are not easily extractable. In studies on rotational crops, unextractable residues were found to be the major component of the total terminal residues in some plant parts, indicating the formation of bound residues in the soil over time. nih.gov

Table 2: Major Metabolites of Clofentezine in Soil

| Metabolite Code | Chemical Name | Formation Condition | Max % Applied Radioactivity (AR) | Persistence |

|---|---|---|---|---|

| AE C593600 | Not specified | Aerobic | 13% nih.gov | Very Low to Low nih.gov |

| 2-CBA | 2-chlorobenzoic acid | Aerobic | 11% nih.gov | Low nih.gov |

| 1,2-DCBH | Not specified | Aerobic | 7% nih.gov | Low to Moderate nih.gov |

| 2-CBN | 2-chlorobenzonitrile | Soil Photolysis | 17% nih.gov | Very Low nih.gov |

Leaching and Environmental Mobility Studies of Compound and its Degradation Products

The potential for an agrochemical and its degradation products to move through the soil profile and reach groundwater is a key component of its environmental risk assessment. Based on its physicochemical properties, such as low aqueous solubility, clofentezine is not expected to be highly mobile. herts.ac.uk

Mobility studies have confirmed that the parent compound, clofentezine, exhibits slight mobility or is considered immobile in soil. nih.gov However, its degradation products show a range of mobilities. The metabolite 1,2-DCBH is also immobile, and AE C593600 has low soil mobility. nih.gov In contrast, the photolysis product 2-CBN is characterized by medium soil mobility, and the aerobic metabolite 2-CBA exhibits very high soil mobility. nih.gov The adsorption of these compounds to soil particles does not appear to be dependent on the pH of the soil. nih.gov

The varying mobility of the metabolites highlights the importance of assessing the entire degradation pathway when evaluating the potential for environmental contamination. While the parent compound is likely to remain in the upper soil layers, highly mobile metabolites like 2-CBA have a greater potential to leach into deeper soil horizons.

Table 3: Environmental Mobility of Clofentezine and its Degradation Products

| Compound | Soil Mobility Classification | Potential for Leaching |

|---|---|---|

| Clofentezine | Immobile to Slight nih.gov | Low |

| 1,2-DCBH | Immobile nih.gov | Low |

| AE C593600 | Low nih.gov | Low |

| 2-CBN | Medium nih.gov | Moderate |

| 2-CBA | Very High nih.gov | High |

Mechanisms of Resistance and Cross Resistance in Target Organisms

Target-Site Resistance Evolution

Target-site resistance occurs when the pesticide's molecular target in the pest is modified, reducing the binding affinity and efficacy of the compound. For 5-Methoxy Clofentezine (B1669202) and other related mite growth inhibitors, the primary target is the enzyme Chitin (B13524) Synthase I.

Chitin is a vital structural polymer in the exoskeleton and eggshells of arthropods. Its synthesis is catalyzed by the enzyme Chitin Synthase (CHS). Research has identified Chitin Synthase 1 (CHS1) as the specific molecular target for a group of structurally diverse mite growth inhibitors, including clofentezine, hexythiazox (B1673234), and etoxazole. nih.govnih.gov

A key mechanism for resistance development is the emergence of specific mutations in the CHS1 gene. Studies on the two-spotted spider mite, Tetranychus urticae, have pinpointed a specific non-synonymous mutation, I1017F, as a primary cause of resistance. nih.govnih.gov This mutation involves the substitution of an isoleucine (I) residue with a phenylalanine (F) at position 1017 within the CHS1 protein. nih.gov The I1017F mutation is located in a transmembrane helix of the enzyme. nih.gov

The presence of the I1017F mutation is strongly associated with high levels of resistance to clofentezine and also confers cross-resistance to other mite growth inhibitors like hexythiazox and etoxazole. nih.govnih.gov This shared resistance mechanism indicates a common mode of action for these compounds, all acting as inhibitors of a crucial, non-catalytic function of CHS1. nih.gov The resistance conferred by this single gene mutation is often recessive and monogenic. nih.govnih.gov

Table 1: Key Mutation Associated with Target-Site Resistance

| Gene | Mutation | Affected Organism | Associated Resistance |

|---|---|---|---|

| Chitin Synthase 1 (CHS1) | I1017F | Tetranychus urticae | Clofentezine, Hexythiazox, Etoxazole |

Metabolic Resistance Mechanisms

Metabolic resistance is another critical pathway where pests evolve the ability to detoxify or sequester pesticides before they can reach their target site. This is typically achieved through the enhanced activity of specific enzyme families.

In some resistant mite populations, increased metabolic detoxification contributes to their survival after exposure to mite growth inhibitors. researchgate.net This mechanism involves the enzymatic breakdown of the pesticide molecule into less toxic, more water-soluble compounds that can be easily excreted. ksu.edu

The primary enzyme families implicated in this process are:

Cytochrome P450 monooxygenases (P450s): These enzymes are often involved in the initial phase of detoxification, modifying the pesticide molecule.

Esterases: These enzymes can hydrolyze ester bonds present in some pesticides.

Studies have shown that enhanced cytochrome P450 and esterase activities can contribute to resistance against mite growth inhibitors in field-collected populations of T. urticae. researchgate.net However, the significance of this mechanism can vary. For instance, in one laboratory-selected population of the European red mite, Panonychus ulmi, that was highly resistant to clofentezine, the synergists piperonyl butoxide (a P450 inhibitor) and DEF (an esterase inhibitor) were ineffective at overcoming the resistance, suggesting that target-site resistance was the dominant mechanism in that specific case. nih.gov

Generally, metabolic resistance is considered a polyfactorial trait, meaning it can involve multiple genes and enzymes, leading to a broad spectrum of resistance to different chemical classes. ksu.edu

Strategies for Resistance Management Based on MoA and SAR

To preserve the effectiveness of valuable acaricides like 5-Methoxy Clofentezine, robust resistance management strategies are essential. These strategies are designed to reduce the selection pressure that drives the evolution of resistant individuals within a pest population. ksu.eduirac-online.org

The cornerstone of modern insecticide and acaricide resistance management is the rotation of products with different Modes of Action (MoA). honeybeesuite.comcroplife.org.au The MoA describes the specific biochemical or physiological process that the pesticide disrupts in the target pest. ksu.eduufl.edu Clofentezine and other mite growth inhibitors that target CHS1 belong to the IRAC (Insecticide Resistance Action Committee) MoA Group 10.

Continual use of pesticides from the same MoA group selects for individuals with resistance mechanisms effective against that specific mode of action, such as the CHS1 I1017F mutation. honeybeesuite.com To counteract this, pest management programs should alternate or rotate acaricides from different MoA groups. croplife.org.auresearchgate.net

This strategy works by ensuring that successive generations of a pest are targeted by different biochemical stresses. irac-online.org For example, after using a Group 10 acaricide, a product from a different group, such as one targeting the nervous system (e.g., Group 6, Avermectins) or energy metabolism (e.g., Group 12A, Diafenthiuron), should be used. croplife.org.au This approach makes it less likely for a pest population to develop resistance simultaneously to multiple modes of action. ufl.edu

Effective rotation programs are a key component of Integrated Pest Management (IPM), which also incorporates non-chemical control methods to manage pest populations sustainably. irac-online.orgwsu.edu

Table 2: Example of Acaricide MoA Rotation Strategy

| Application Window | IRAC MoA Group | Example Chemical Subgroup | Target Process |

|---|---|---|---|

| Window 1 | 10B | Tetrazines (e.g., Clofentezine) | Mite growth inhibitors (Chitin synthesis) |

| Window 2 | 6 | Avermectins | Chloride channel activators (Nervous system) |

| Window 3 | 12A | Diafenthiuron | ATP synthase inhibition (Energy metabolism) |

| Window 4 | 21A | METI acaricides | Electron transport inhibition (Energy metabolism) |

Pre Clinical Efficacy and Selectivity Studies Non Mammalian Models, in Vitro Only

Efficacy Assessments Against Target Pest Populations (e.g., Tetranychus urticae)

No studies detailing the efficacy of 5-Methoxy Clofentezine (B1669202) against the two-spotted spider mite, Tetranychus urticae, or any other target pest, were identified.

Selectivity Studies and Impact on Non-Target Beneficial Organisms (e.g., Phytoseiulus persimilis)

There is no available research on the selectivity of 5-Methoxy Clofentezine or its impact on the predatory mite Phytoseiulus persimilis or other non-target organisms.

In Vitro Cellular Assays for Specific Biological Activities (e.g., antiproliferative, enzyme inhibition)

No in vitro studies investigating the antiproliferative, enzyme inhibition, or other specific cellular activities of this compound could be located.

Due to the lack of specific research on "this compound," it is not possible to provide the detailed, data-driven article as requested. The information required to populate the specified sections is not present in the current body of scientific literature.

Future Research Directions and Translational Perspectives

Development of Novel 5-Methoxy Clofentezine (B1669202) Analogs with Enhanced Biological Efficacy or Tailored Environmental Persistence Profiles

The development of novel analogs of 5-Methoxy Clofentezine, a derivative of the tetrazine acaricide clofentezine, represents a promising avenue for future research. The goal is to synthesize new compounds with enhanced biological efficacy against target mite species and to modulate their environmental persistence to minimize non-target effects and environmental load.

Research in this area would focus on modifying the chemical structure of this compound. This could involve altering the position or nature of the methoxy (B1213986) group on the phenyl ring or introducing different substituents to the tetrazine core. For instance, the synthesis of various positional isomers, such as 3-Methoxy Clofentezine, has already been achieved. google.com The exploration of other structural modifications could lead to the discovery of analogs with superior properties. A study on novel tetrazine derivatives has shown that modifications to the phenyl rings can result in compounds with excellent translaminar and systemic effects, broadening their application spectrum. google.com

The design of these new analogs would be guided by the desire to improve their interaction with the target site in mites, potentially leading to lower application rates and reduced development of resistance. Furthermore, by fine-tuning the chemical structure, it may be possible to design molecules that are more readily degraded in the environment, thus reducing their persistence in soil and water. fao.org The degradation of the parent compound, clofentezine, is known to be pH-dependent, with faster hydrolysis in alkaline conditions. fao.org Understanding these relationships for this compound and its analogs would be crucial for developing environmentally safer acaricides.

Table 1: Investigated Analogs of Clofentezine

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |

| This compound | C15H10Cl2N4O | 333.18 | Magenta solid | 97.8% by HPLC |

| 3-Methoxy Clofentezine | C15H10Cl2N4O | 333.18 | Magenta solid | 98.2% by HPLC |

This table presents available data for methoxy derivatives of clofentezine. google.comcutn.ac.in

Advanced Mechanistic Studies Utilizing "Omics" Technologies (e.g., transcriptomics, proteomics)

To gain a deeper understanding of the mode of action of this compound and to identify potential resistance mechanisms, advanced mechanistic studies employing "omics" technologies are essential. These approaches, including transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes within an organism upon exposure to a chemical.

Transcriptomics can be used to analyze the complete set of RNA transcripts in a target mite species after exposure to this compound. This would reveal which genes are up- or down-regulated, providing insights into the cellular pathways affected by the compound. For example, transcriptomic studies on other acaricides have successfully identified genes involved in resistance, such as those encoding cytochrome P450s. iosrjournals.org Such studies on this compound could elucidate its precise mechanism of action and help in the early detection of resistance development.

Proteomics , the large-scale study of proteins, can identify changes in protein expression and post-translational modifications in response to this compound treatment. This can help in identifying the specific protein targets of the acaricide and understanding the downstream effects on cellular function. researchgate.net Proteomics has been instrumental in advancing the development of biopesticides by uncovering molecular targets in pests. cutn.ac.in

Metabolomics focuses on the comprehensive analysis of metabolites within an organism. By examining the metabolic profile of mites exposed to this compound, researchers can identify perturbations in metabolic pathways, which can indicate the compound's mode of action and its sublethal effects. researchgate.net

Integrating these "omics" data will provide a systems-level understanding of the biological effects of this compound, facilitating the development of more effective and sustainable pest management strategies.

Application of Artificial Intelligence and Machine Learning in De Novo Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new pesticides, including novel analogs of this compound. These computational tools can significantly accelerate the design-test-learn cycle, making the process more efficient and cost-effective.

De Novo Design: AI algorithms, particularly generative models, can be trained on large datasets of known molecules and their activities to design entirely new chemical structures with desired properties. frontiersin.org These models can explore a vast chemical space to propose novel acaricide candidates that are predicted to have high efficacy and favorable environmental profiles. This approach can lead to the discovery of innovative scaffolds that are distinct from existing acaricides.

Predictive Modeling: AI and ML can also be employed to predict the environmental fate and potential toxicity of new compounds. nih.gov By analyzing the relationship between chemical structure and properties like soil mobility and degradation rates, these models can help in designing acaricides with reduced environmental impact. For instance, models could predict the persistence of this compound analogs in different environmental compartments.

The integration of AI and ML into the pesticide development pipeline offers a powerful approach to creating next-generation acaricides that are not only effective but also align with the principles of sustainable agriculture.

Q & A

Q. What is the molecular mechanism of Clofentezine's acaricidal activity, and how can target-site resistance be monitored?

Clofentezine inhibits chitin synthase 1 (CHS1), a critical enzyme for mite egg development. Resistance arises from mutations in the CHS1 gene, which can be monitored using bioassays comparing LC₅₀ values between wild-type and mutant strains (e.g., LC₅₀ = 1.2 mg/L in wild-type vs. >5,000 mg/L in mutants). Molecular techniques like high-resolution genetic mapping or allele-specific PCR are recommended to detect resistance-associated SNPs .

Q. What validated analytical methods are recommended for quantifying Clofentezine residues in plant and environmental samples?

- Plant matrices (e.g., apples, pears): Use reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases after SPE cleanup (detection limit: 0.07 mg/kg) .

- Environmental water: Employ dispersive micro-solid phase extraction (D-μ-SPE) with ionic liquid-coated magnetic particles, achieving LODs of 0.4 ng/mL via HPLC .

- Herbal extracts: Multidimensional planar chromatography (MDPC-DAD) combined with ultrasound-assisted extraction ensures accurate quantification in complex matrices .

Q. How does environmental pH influence the degradation kinetics of Clofentezine, and what are the implications for environmental risk assessment?

Clofentezine undergoes base-catalyzed hydrolysis, with half-lives ranging from 0.53 days (pH 9.2) to 60 days (pH 4.0) . Experimental protocols involve spiking buffered aqueous solutions (1–2 µg/mL), extracting with hexane/DCM, and analyzing via HPLC. Alkaline conditions accelerate degradation, necessitating pH-specific data for groundwater modeling .

Advanced Research Questions

Q. What genomic approaches elucidate the evolution of Clofentezine resistance in field populations of Tetranychus urticae?

Utilize bulked segregant analysis (BSA) and QTL mapping in crosses between resistant and susceptible strains. Key steps:

Q. How do sublethal concentrations of Clofentezine affect spider mite population dynamics?

Expose mites to LC₁₀–LC₅₀ concentrations across three generations using leaf disc bioassays . Calculate life-table parameters:

Q. What nanoformulation strategies enhance Clofentezine's bioavailability while reducing environmental persistence?

Nanoencapsulate Clofentezine with polyethylene glycol (PEG) via solvent displacement, producing 230 nm spherical nanoparticles (confirmed by TEM). Compared to conventional formulations:

- LC₅₀: 88.44 µg/mL (nano) vs. 297.65 µg/mL (conventional).

- Release kinetics: Prolonged release over 120 hours. Validate efficacy using leaf dip assays and monitor environmental fate via HPLC-MS/MS .

Additional Notes

- Regulatory Context: The EU non-renewal of Clofentezine approval (2023) due to endocrine-disrupting properties and environmental risks highlights the need for toxicity studies in non-target organisms .

- Methodological Gaps: Limited data exist on metabolite identification in non-rodent species. Future work should integrate LC-MS/MS for comprehensive metabolic profiling .

- Compound Clarification: The provided evidence primarily addresses Clofentezine ; researchers should verify nomenclature if investigating 5-Methoxy derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.